Acetone-2-13C,d6
Description
Significance of Stable Isotope Labeling in Modern Chemical Science
Stable isotope labeling is a powerful technique that involves the substitution of an atom in a molecule with one of its non-radioactive (stable) isotopes. creative-proteomics.com These isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), possess the same number of protons as their more common counterparts but a different number of neutrons, resulting in a greater atomic mass. medchemexpress.comlucerna-chem.ch While this mass difference is detectable by modern analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers, the chemical and physical properties of the labeled compound remain nearly identical to the unlabeled version. medchemexpress.com
This fundamental principle allows stable isotope-labeled compounds to function as exceptional tracers. creative-proteomics.comsymeres.com Researchers can introduce these labeled molecules into a chemical reaction, a cell culture, or a whole organism and track their journey and transformation without significantly altering the system's natural behavior. creative-proteomics.com A key advantage of using stable isotopes is their non-radioactive nature, which eliminates safety concerns and pollution associated with radioactive isotopes, making them suitable for a wide array of research applications, including studies in humans. medchemexpress.comdiagnosticsworldnews.com This technique is crucial for elucidating metabolic pathways, understanding reaction mechanisms, and quantifying molecules with high accuracy. symeres.comsilantes.com
Overview of Deuterated and Carbon-13 Labeled Compounds in Academic Research
Deuterated (²H) and carbon-13 (¹³C) labeled compounds are among the most widely used stable isotopes in scientific research, each offering distinct benefits. medchemexpress.comsymeres.com
Deuterium (²H) Labeling: The substitution of hydrogen with deuterium, its heavier isotope, is a common strategy in pharmaceutical research. musechem.com This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. This "kinetic isotope effect" is exploited to improve the pharmacokinetic profiles of drugs, potentially leading to a longer half-life and reduced toxicity. medchemexpress.comsymeres.com Deuterated compounds are invaluable in drug metabolism and pharmacokinetic (DMPK) studies, helping to identify metabolic pathways and potential drug interactions. symeres.com
Carbon-13 (¹³C) Labeling: Carbon-13 is a stable isotope of carbon that is fundamental to tracing the backbone of molecules in biological systems. symeres.comsilantes.com In metabolomics, ¹³C-labeled substrates, such as [1,2-¹³C₂]glucose or [U-¹³C₅]glutamine, are used to map the flow of carbon atoms through central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.govnih.gov This technique, known as metabolic flux analysis, provides detailed insights into cellular physiology in health and disease. silantes.comnih.gov Furthermore, ¹³C-labeled compounds serve as critical internal standards for quantitative analysis in mass spectrometry and are essential for detailed structural characterization of molecules using NMR spectroscopy. symeres.comx-chemrx.com The combination of stable isotope labeling with sensitive analytical techniques like mass spectrometry and NMR spectroscopy has greatly advanced our ability to study the disposition of drugs and understand complex metabolic processes. diagnosticsworldnews.comnih.gov
Role of Acetone-2-13C,d6 as a Specialized Labeled Compound
This compound, with the chemical formula CD₃¹³COCD₃, is a dually labeled molecule where the carbonyl carbon is replaced by a carbon-13 isotope, and all six hydrogen atoms are substituted with deuterium. sigmaaldrich.com This specific combination of isotopic labels makes it a highly specialized and valuable tool in advanced chemical research. Its unique structure provides distinct signals in both mass spectrometry and NMR spectroscopy, allowing for precise tracking and analysis.
The high isotopic purity, typically 99 atom % for ¹³C and 98 atom % for D, ensures optimal performance in sensitive analytical applications. sigmaaldrich.comsigmaaldrich.com The primary applications for this compound include high-resolution NMR spectroscopy, metabolomic profiling, stable isotope probing in environmental microbiology, and environmental monitoring. sigmaaldrich.comsigmaaldrich.com As a deuterated solvent, it shares applications with Acetone-d6, which is used as an NMR solvent and in studies of molecular dynamics and interactions. sigmaaldrich.comnih.gov The dual labeling in this compound provides a mass shift of M+7, making it an excellent internal standard for mass spectrometry-based quantification, where it can be clearly distinguished from its unlabeled or singly-labeled counterparts. sigmaaldrich.comsigmaaldrich.com
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 32479-94-0 | sigmaaldrich.com |
| Linear Formula | CD₃¹³COCD₃ | sigmaaldrich.com |
| Molecular Weight | 65.11 g/mol | sigmaaldrich.com |
| Boiling Point | 56 °C (lit.) | sigmaaldrich.com |
| Melting Point | -94 °C (lit.) | sigmaaldrich.com |
| Density | 0.885 g/mL at 25 °C | sigmaaldrich.com |
| Isotopic Purity | 99 atom % ¹³C; 98 atom % D | sigmaaldrich.comsigmaaldrich.com |
| Mass Shift | M+7 | sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
Properties
CAS No. |
32479-94-0 |
|---|---|
Molecular Formula |
C3H6O |
Molecular Weight |
65.11 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexadeuterio(213C)propan-2-one |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D3,2D3,3+1 |
InChI Key |
CSCPPACGZOOCGX-ILPQSMFLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[13C](=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Established Synthetic Routes for Acetone-2-13C,d6
The primary methods for synthesizing this compound involve introducing the deuterium (B1214612) atoms onto a carbon-13 enriched acetone (B3395972) backbone.
The most common and established method for preparing deuterated acetone involves the repeated hydrogen-deuterium (H/D) exchange between acetone and heavy water (D₂O) under basic conditions. wikipedia.orgchemicalbook.com To synthesize the dual-labeled this compound, the starting material would be Acetone-2-13C.
The reaction is catalyzed by a base, such as deuterated lithium hydroxide (LiOD). chemicalbook.com The process leverages the acidity of the α-hydrogens of the ketone, which are abstracted by the base to form an enolate intermediate. This enolate is then quenched by D₂O, incorporating a deuterium atom. To achieve full deuteration (d6), the process of exchange, distillation of the acetone from the heavy water, and reaction with a fresh batch of D₂O is repeated multiple times. wikipedia.org
Key Steps in Isotopic Exchange Synthesis:
Starting Material: Acetone-2-13C.
Deuterium Source: Heavy Water (D₂O).
Catalyst: An appropriate base, such as LiOD or potassium carbonate.
Reaction: Base-catalyzed H/D exchange via keto-enol tautomerism.
Purification: Distillation to separate the labeled acetone from the reaction mixture.
Iteration: The exchange process is repeated to achieve high isotopic purity (typically >99 atom % D).
An alternative synthetic strategy involves the hydration of an appropriately labeled alkyne precursor. The mercury-catalyzed hydration of propyne is a well-known reaction that produces acetone. askfilo.comquora.com By using isotopically labeled precursors, this method can be adapted to synthesize this compound.
In this approach, the hydration of propyne-1,1,1,3,3,3-d6 (propyne-d4) in the presence of aqueous sulfuric acid and a mercuric sulfate (HgSO₄) catalyst would yield acetone-d4. askfilo.comorganicchemistrytutor.com To obtain the desired this compound, the starting alkyne must also be labeled with carbon-13 at the C-2 position (propyne-2-13C,d4).
The reaction proceeds through the formation of an enol intermediate, which then tautomerizes to the more stable ketone form. quora.comorganicchemistrytutor.com According to Markovnikov's rule, the addition of water across the triple bond places the hydroxyl group on the more substituted carbon, leading directly to the acetone structure. openochem.org
Proposed Precursor-Based Synthesis:
Precursor: Propyne-2-13C-1,1,1,3,3,3-d6
Reagents: H₂O, H₂SO₄, HgSO₄
Mechanism: Electrophilic addition of water across the triple bond, followed by keto-enol tautomerization. askfilo.com
Product: this compound
Deuterium Exchange Reactions in Acetone and its Derivatives
Deuterium exchange is a fundamental process for introducing deuterium into organic molecules. Various catalytic systems have been developed to enhance the efficiency and conditions of these reactions for acetone.
Recent research has demonstrated that imidazolium-based ionic liquids can effectively catalyze the proton-deuterium exchange of acetone in deuterium oxide (D₂O) mixtures. These systems offer a promising alternative to traditional base catalysis. The efficiency of the deuterium exchange is highly dependent on the specific characteristics of the ionic liquid, including the nature of the anion and the length of the cation's alkyl chain.
Studies have shown that certain ionic liquids can drive the reaction to complete deuteration. The progress of the exchange can be monitored in detail using NMR spectroscopy, which also reveals linear secondary isotope effects on the ¹³C chemical shifts based on the molecule's deuteration level.
| Ionic Liquid Catalyst | Deuterium Source | Key Finding | Reference |
|---|---|---|---|
| Imidazolium-based ILs | D₂O | Catalytic properties can lead to complete deuteration of acetone. | researchgate.net |
| [C₄mim][OAc] (1-butyl-3-methylimidazolium acetate) | D₂O | Efficiency of exchange is influenced by the anion and cation chain length. | researchgate.net |
The most traditional and widely used method for deuterating acetone is through base-promoted H-D exchange. wikipedia.org This method typically employs an alkaline catalyst, such as lithium deuteroxide (LiOD), in heavy water (D₂O), which serves as the deuterium source. chemicalbook.com The reaction proceeds via the keto-enol equilibrium, where the acidic α-protons are exchanged for deuterium. nih.gov
Acetone-d6 itself can also be used as a deuterium source to label other organic molecules in the presence of a base. uva.es For example, it has been used to deuterate various fluoroarenes, demonstrating its utility as a readily available and cost-effective deuterating agent. uva.es
| Catalyst | Deuterium Source | Application/Finding | Reference |
|---|---|---|---|
| LiOD | D₂O | Standard method for synthesizing Acetone-d6. | chemicalbook.com |
| Potassium Carbonate (K₂CO₃) | D₂O | Commonly used base for H-D exchange in acetone. | wikipedia.org |
| Cesium Carbonate (Cs₂CO₃) | Acetone-d6 | Used as a base for deuterating pentafluorobenzene with Acetone-d6. | uva.es |
Applications in the Synthesis of Other Labeled Molecules
This compound is not only a subject of synthetic interest but also a valuable building block for creating other isotopically labeled compounds. Its deuterated methyl groups and ¹³C-labeled carbonyl carbon can be transferred or incorporated into larger, more complex molecules.
One notable application is the use of Acetone-d6 as a starting material in the synthesis of deuterated isoprene. europa.eu In this process, acetone-d6 is first oxidized to methylglyoxal-d4, which is then converted to the target isoprene-d6 through a Wittig reaction. The use of deuterated acetone allows for the recycling of the starting material, making it a cost-effective route. europa.eu
Furthermore, Acetone-d6 can serve as a deuterium source for the synthesis of other reagents. For instance, it has been employed in the base-free, in-situ generation of deuterated diazomethane (CD₂N₂). This provides a safer and more practical method for performing trideuteromethylation reactions, which are important in synthetic chemistry and drug discovery.
Acetone-d6 is also utilized as a deuterating agent for a range of substrates, including hydrocarbons, alcohols, phenols, and esters, often in the presence of a suitable catalyst. nih.gov This highlights its versatility as a readily available source of deuterium for labeling diverse organic molecules.
Acetone-d6 as a Source of Deuterium Atoms in Labeled Sterol Synthesis
Deuterium-labeled sterols are invaluable tools for investigating the mechanisms and kinetics of chemical and biochemical reactions. arkat-usa.org Acetone-d6 serves as a key reagent for introducing deuterium atoms into specific positions within the sterol side chain. A notable example is its use in the synthesis of 26,27-d6-cholesterol through a Julia olefination reaction. arkat-usa.org
In this synthetic strategy, the reaction of sulfone 102 with lithium diisopropylamide (LDA) followed by the addition of acetone-d6 results in the formation of hydroxysulfone 103 in an 81% yield. arkat-usa.org This intermediate is then further processed to yield desmosterol-d6, a direct precursor to the desired 26,27-d6-cholesterol. arkat-usa.org This method has proven superior to the Wittig reaction for preparing this key deuterated intermediate. arkat-usa.org The use of acetone-d6 provides a straightforward and efficient method for incorporating six deuterium atoms into the sterol side chain.
| Reactant 1 | Reactant 2 | Key Reagent | Intermediate Product | Yield |
|---|---|---|---|---|
| Sulfone 102 | LDA | Acetone-d6 | Hydroxysulfone 103 | 81% |
Precursor for Advanced Labeled Probes (e.g., 5-fluoroindole-5-13C for 19F-13C labeled proteins)
Acetone-2-¹³C is a critical precursor in the synthesis of doubly labeled probes used in advanced protein studies. Specifically, it is the starting point for producing 5-fluoroindole-5-¹³C, a compound designed for ¹⁹F-¹³C labeled protein analysis. diva-portal.org The presence of the ¹⁹F nucleus provides a clean NMR signal, free from biological background interference, while the adjacent ¹³C label allows for specialized NMR experiments (e.g., TROSY) to study the structure and dynamics of large proteins. diva-portal.org
The synthetic pathway begins with the conversion of sodium acetate-1-¹³C, a cost-effective source of ¹³C, into acetone-2-¹³C. diva-portal.org This is achieved through a chlorination reaction followed by a Grignard reaction with methylmagnesium chloride. The resulting acetone-2-¹³C solution is then used directly in a condensation reaction with sodium nitromalonaldehyde in a basic aqueous solution to produce 4-nitrophenol-1-¹³C. diva-portal.org This intermediate undergoes further transformations, including deoxyfluorination and reductive cyclization, to ultimately yield the target molecule, 5-fluoroindole-5-¹³C. diva-portal.org
| Step | Starting Material | Key Reagents/Reaction | Product | Significance |
|---|---|---|---|---|
| 1 | Sodium acetate-1-¹³C | Chlorination, Grignard Reaction | Acetone-2-¹³C | Creation of the ¹³C labeled core unit |
| 2 | Acetone-2-¹³C | Condensation with Sodium nitromalonaldehyde | 4-Nitrophenol-1-¹³C | Formation of the aromatic ring precursor |
| 3 | 4-Nitrophenol-1-¹³C | Deoxyfluorination, Cyclization | 5-fluoroindole-5-¹³C | Final ¹⁹F-¹³C labeled probe |
Synthesis of Hyperpolarized Probes (e.g., [2-¹³C]pyruvate via Signal Amplification By Reversible Exchange - SABRE)
Hyperpolarized probes, particularly [¹³C]pyruvate, are gaining significant attention as contrast agents for in vivo metabolic MRI. nih.govchemrxiv.org The Signal Amplification By Reversible Exchange (SABRE) technique offers a rapid, low-cost method for dramatically increasing the NMR signal of these probes without the need for complex equipment. nih.govresearchgate.net This method involves the transfer of spin polarization from parahydrogen (p-H₂) to a substrate molecule, mediated by a transition metal catalyst. nih.gov
Recent studies have demonstrated the successful hyperpolarization of [2-¹³C]pyruvate using SABRE in an acetone/water solvent system. nih.gov This represents a significant advancement, as most SABRE studies have utilized methanol, which is unsuitable for in vivo applications. nih.govresearchgate.net The use of an acetone-d6 and D₂O mixture opens the possibility for easier purification steps to obtain an aqueous solution of hyperpolarized pyruvate. nih.govresearchgate.net In this process, an iridium catalyst reversibly binds both p-H₂ derived hydrides and the pyruvate substrate, facilitating the polarization transfer to the ¹³C nucleus. researchgate.net Researchers have investigated the effects of catalyst concentration, the presence of co-ligands like DMSO, and the ratio of water to acetone on the final signal enhancement. nih.gov
| Technique | Substrate | Key Components | Solvent System | Advantage |
|---|---|---|---|---|
| SABRE | [2-¹³C]pyruvate | Iridium Catalyst, Parahydrogen (p-H₂) | Acetone-d6 / D₂O | Avoids methanol, enabling potential for in vivo applications after purification. nih.govresearchgate.net |
Applications in Mass Spectrometry Ms
Isotope-Labeled Internal Standard in Quantitative MS
Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. nih.gov By incorporating a known concentration of an isotopically labeled analog of the analyte into a sample, variations arising from sample preparation and instrument response can be accurately normalized. Acetone-2-13C,d6, with its combination of a ¹³C atom and six deuterium (B1214612) atoms, serves as an excellent internal standard due to its chemical similarity to unlabeled acetone (B3395972) and its distinct mass-to-charge ratio (m/z).
In quantitative mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), matrix effects can cause significant ion suppression or enhancement, leading to inaccurate measurements. nih.gov An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing reliable correction. researchgate.net
This compound is chemically almost identical to native acetone, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be clearly distinguished from the unlabeled analyte by the mass spectrometer. This allows for the precise quantification of acetone and other small organic compounds like aldehydes and alcohols in complex biological or environmental matrices. The use of ¹³C-labeled standards is often preferred over deuterium-only labeled standards as they are less likely to exhibit chromatographic separation from the unlabeled analyte, which is a critical factor for accurate compensation of matrix effects. researchgate.net
Table 1: Comparison of Internal Standard Types for Quantitative MS
| Internal Standard Type | Co-elution with Analyte | Compensation for Matrix Effects | Potential for Isotope Effects |
| ¹³C-Labeled | Excellent | Excellent | Minimal |
| ²H (Deuterium)-Labeled | Good to Fair | Good | Can sometimes lead to chromatographic separation |
| Structural Analog | Variable | Partial | Not applicable |
A significant challenge in untargeted metabolomics using techniques like LC-MS is distinguishing true signals from biological metabolites from the vast number of background ions and analytical noise. nih.govresearchgate.net It is estimated that as little as 10% of signals detected in an LC-electrospray ionization-MS analysis may be of true biological origin. nih.govresearchgate.net
Isotope labeling provides a powerful strategy to filter out this noise. nih.gov When cells or organisms are grown in media enriched with a ¹³C-labeled precursor, the resulting metabolites become ¹³C-labeled. By comparing the mass spectra of labeled and unlabeled samples, signals from true metabolites can be identified by their characteristic mass shift, while unlabeled signals can be confidently assigned as background or contaminants. nih.gov this compound can be used as a standard in such experiments to verify instrument performance and confirm the detection of labeled species. This approach dramatically improves the reliability of metabolite identification and reduces the rate of false positives. nih.gov
Studies of Ionization and Fragmentation Pathways
The behavior of ions in the gas phase is a fundamental aspect of mass spectrometry. Isotopically labeled molecules like Acetone-d6 are crucial for elucidating the mechanisms of ionization and the fragmentation pathways of ions.
In mass spectrometry, especially under atmospheric pressure ionization conditions, molecules can form clusters or dimers. Studies using a mixture of regular acetone and perdeuterated acetone (Acetone-d6) have provided clear evidence for the formation of proton-bound dimers. uni-hannover.de When a mixture of acetone and Acetone-d6 is analyzed, the mass spectrum reveals not only the proton-bound dimers of each individual species but also a proton-bound "mixed dimer" consisting of one molecule of acetone and one molecule of Acetone-d6. uni-hannover.de
These species are readily identifiable by their distinct mass-to-charge ratios. The protonated monomer of Acetone-d6 has an m/z of 65, leading to a proton-bound dimer at m/z 129. uni-hannover.de The analysis of these dimers helps in understanding the ion-molecule reactions that occur within the ion source of the mass spectrometer. uni-hannover.de
Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is highly valuable for analyzing complex mixtures.
High-resolution drift time ion mobility spectrometry has been used to study mixtures of acetone and Acetone-d6. uni-hannover.de These experiments successfully separated three distinct ion species: the proton-bound dimer of acetone, the proton-bound dimer of Acetone-d6, and the proton-bound mixed dimer containing both isotopes. uni-hannover.de This separation is based on the slight differences in the mobility of these ions as they travel through a drift tube filled with a neutral gas. Such studies are essential for investigating ion formation processes and for the high-resolution analysis of complex samples where target compounds and interferents may have similar mobilities. uni-hannover.de
Table 2: Observed Ion Species in IMS-MS Analysis of Acetone and Acetone-d6 Mixture
| Ion Species | Description | Expected m/z |
| Protonated Acetone Monomer | (CH₃)₂COH⁺ | 59 |
| Protonated Acetone-d6 Monomer | (CD₃)₂COH⁺ | 65 |
| Proton-bound Acetone Dimer | [((CH₃)₂CO)₂H]⁺ | 117 |
| Proton-bound Mixed Dimer | [((CH₃)₂CO)((CD₃)₂CO)H]⁺ | 123 |
| Proton-bound Acetone-d6 Dimer | [((CD₃)₂CO)₂H]⁺ | 129 |
Data sourced from analyses of acetone and acetone-d6 mixtures in high-resolution IMS-MS. uni-hannover.de
Investigation of Reaction Mechanisms and Kinetics
Deuterium (B1214612) Tracer Experiments for Mechanistic Elucidation
The substitution of hydrogen with deuterium in Acetone-2-13C,d6 allows it to be used as a tracer in chemical reactions. By monitoring the fate of the deuterium labels, researchers can deduce the pathways of bond formation and cleavage.
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate to a carbonyl compound. The initial and often rate-determining step in the base-catalyzed mechanism is the deprotonation of an α-hydrogen to form the enolate.
While direct tracer studies on the aldol condensation using Acetone-d6 are not extensively documented in readily available literature, the principle can be illustrated through the closely related halogenation of acetone (B3395972). Kinetic studies of the bromination of acetone reveal that the reaction rate is independent of the bromine concentration, suggesting the rate-determining step occurs before the halogen is involved. When this experiment is performed with deuterated acetone (acetone-d6), a significant primary kinetic isotope effect (KIE) is observed, with a kH/kD value of approximately 7. libretexts.org This large KIE provides compelling evidence that the cleavage of the C-H (or C-D) bond at the α-carbon is the slowest step in the reaction sequence. libretexts.org
This finding is directly analogous to the aldol condensation. A deuterium tracer experiment with this compound would be designed to test if this same C-D bond cleavage is rate-limiting. Observing a large KIE would confirm that enolate formation is the rate-determining step, a key piece of mechanistic information. masterorganicchemistry.commagritek.com The presence of the 13C label would further allow for unambiguous tracking of the acetone carbon skeleton in the final aldol product via 13C NMR spectroscopy.
In catalytic hydrogenation, understanding the interaction between the substrate and the catalyst surface is crucial for elucidating the mechanism. This compound serves as an effective tracer for studying these surface phenomena. For instance, the adsorption and reaction of acetone on silica-supported nickel catalysts have been investigated using acetone-d6. researchgate.net
Infrared spectroscopy studies revealed that upon adsorption of acetone-d6 onto the catalyst surface, a rapid deuterium exchange occurs with the hydroxyl (OH) groups present on the silica support. researchgate.net This observation led to the proposal of a dissociatively adsorbed surface intermediate, formulated as CD2M-(CD3)CM-OM (where M represents the metal surface). researchgate.net This finding, made possible by the deuterium labeling, provides direct insight into the initial steps of the hydrogenation mechanism, indicating that acetone does not simply adsorb intact but undergoes C-D bond cleavage to form a specific surface-bound species that facilitates the subsequent reaction.
Kinetic Isotope Effect (KIE) Studies
The difference in mass between hydrogen and deuterium leads to different zero-point energies for C-H and C-D bonds, which in turn can lead to different reaction rates. This phenomenon, the kinetic isotope effect (KIE), is a powerful tool for identifying the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken in the rate-limiting step. libretexts.orgwikipedia.org
The gas-phase reaction of the hydroxyl radical (OH) with acetone is a critical process in atmospheric chemistry. scispace.com Mechanistic studies have explored whether the reaction proceeds via direct hydrogen abstraction from the methyl groups or through an addition-elimination pathway at the carbonyl carbon. scispace.comresearchgate.net
By comparing the reaction rates of OH with normal acetone and with acetone-d6, a substantial kinetic isotope effect is observed. scispace.comresearchgate.net This large KIE strongly indicates that the abstraction of a hydrogen (or deuterium) atom from one of the methyl groups is the dominant and rate-determining step of the reaction, rather than the addition of the OH radical to the carbonyl carbon. researchgate.net The observation that kH/kD is significantly greater than 1 provides clear evidence that the C-H/C-D bond is broken during the slowest part of the reaction sequence.
Quantitative measurements of the reaction rates for both acetone and acetone-d6 with OH radicals across a range of temperatures provide detailed kinetic information. These studies have yielded specific Arrhenius expressions that describe the temperature dependence of the rate coefficients.
Variational transition state theory calculations, which account for quantum mechanical tunneling, show good agreement with the experimentally observed KIE, further confirming that the reaction proceeds primarily through direct abstraction at higher temperatures and via a hydrogen-bonded complex at temperatures below approximately 450 K. scispace.comresearchgate.net
| Reactant | Temperature Range (K) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| Acetone (kH) | 298–832 | kH(T) = (3.99 ± 0.40) × 10⁻²⁴ T⁴.⁰⁰ exp(453 ± 44)/T | researchgate.net |
| Acetone-d6 (kD) | 298–710 | kD(T) = (1.94 ± 0.31) × 10⁻²¹ T³.¹⁷ exp(−529 ± 68)/T | scispace.comresearchgate.net |
Studies of Organic Reactions in Deuterated Solvents
This compound, particularly its more common form acetone-d6, is widely used as a deuterated solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of protons in the solvent eliminates large solvent signals that would otherwise obscure the signals from the analyte being studied.
Beyond its role in NMR, the use of a deuterated solvent can be a key part of a mechanistic study. When investigating a reaction, performing it in a deuterated solvent can reveal information about the involvement of the solvent in the reaction mechanism. For example, if a proton transfer from the solvent is part of the rate-determining step, switching from a protic solvent like H2O to D2O will result in a solvent isotope effect.
Using an aprotic deuterated solvent like this compound is crucial when the substrate itself has exchangeable protons that are of mechanistic interest. The deuterated solvent provides an inert medium that will not participate in hydrogen/deuterium exchange with the substrate, thereby ensuring that any observed kinetic isotope effects are due to the isotopic substitution on the substrate itself and not complicated by exchange with the solvent. This allows for a cleaner interpretation of the experimental results.
Addition Reactions of Heterocyclic Compounds (e.g., azoles)
The addition of heterocyclic compounds, such as azoles, to the carbonyl group of acetone is a reversible reaction that has been a subject of interest for understanding reaction mechanisms. researchgate.netacs.org The use of isotopically labeled acetone, such as acetone-d₆, allows for detailed investigation of these reactions using techniques like ¹H and ¹³C NMR spectroscopy over a range of temperatures. researchgate.net
Detailed Research Findings:
A comprehensive study on the reactivity of imidazole, pyrazole, 1,2,4-triazole, 1,2,3-triazole, and tetrazole with acetone-d₆ has provided significant insights into the thermodynamics of the formation of α,α-dimethyl-azole-methanol adducts. researchgate.net By monitoring the reaction at temperatures from 173 to 300 K, the equilibrium constants (Kₑ) between the azoles and the corresponding adducts were determined. researchgate.net These experimental values, in conjunction with theoretical calculations at the B3LYP/6-311++G(d,p) level, have allowed for the determination of the enthalpy (ΔH) and entropy (ΔS) of the reactions. researchgate.net
The general mechanism involves the nucleophilic attack of a nitrogen atom from the azole ring on the electrophilic carbonyl carbon of acetone. The ¹³C label at the carbonyl carbon of Acetone-2-¹³C,d₆ would be instrumental in tracking the changes in the electronic environment of this carbon throughout the reaction, from a trigonal planar sp² hybridized state in the reactant to a tetrahedral sp³ hybridized state in the adduct. The deuterium atoms on the methyl groups, while not directly involved in the initial nucleophilic attack, can influence the reaction kinetics through secondary isotope effects and are useful for simplifying ¹H NMR spectra, aiding in the structural elucidation of the products.
The tautomerism of the triazoles and tetrazole was also a crucial factor considered in the analysis of these reactions. researchgate.net The study revealed that while there is a good correlation between experimental and theoretical data, the calculated values for the thermodynamic parameters are proportionally higher. researchgate.net
| Azole | Equilibrium Constant (Kₑ) at 223 K | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |
|---|---|---|---|
| Imidazole | 0.03 | -15.5 | -105 |
| Pyrazole | 0.12 | -13.4 | -83 |
| 1,2,4-Triazole | 0.08 | -13.8 | -90 |
| 1,2,3-Triazole | 0.04 | -14.7 | -105 |
| Tetrazole | 0.02 | -16.3 | -121 |
Solvolytic Rearrangements of Labeled Substrates
Detailed Research Findings:
Kinetic isotope effects (KIEs) are a primary tool for studying solvolysis mechanisms. A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage but influences the reaction rate through steric or electronic effects.
In the context of Acetone-2-¹³C,d₆, if it were used as a solvent for a solvolysis reaction, the ¹³C-labeled carbonyl group could potentially act as a nucleophile, and the deuterium-labeled methyl groups would primarily exert secondary isotope effects. More commonly, a substrate containing the isotopic labels would be solvolyzed in a non-labeled solvent.
For instance, in the solvolysis of a hypothetical substrate like 2-tosyloxy-2-methylpropane (tert-butyl tosylate) where the methyl groups are deuterated (analogous to the labeling in Acetone-2-¹³C,d₆), a secondary KIE would be expected. The rate of reaction for the deuterated substrate is often different from the non-deuterated analog. These differences in rates can help distinguish between Sₙ1 and Sₙ2 mechanisms. For an Sₙ1 reaction, the formation of a carbocation intermediate is the rate-determining step. Deuterium substitution at the α-carbon can affect the stability of this intermediate through hyperconjugation, leading to a measurable KIE.
The following table provides representative data for kinetic isotope effects in a typical solvolysis reaction, illustrating the kind of information that could be obtained using a substrate labeled in a manner analogous to Acetone-2-¹³C,d₆.
| Substrate/Isotopologue | Solvent | Relative Rate (kH/kD) | Interpretation |
|---|---|---|---|
| (CH₃)₃C-OTs | Ethanol/Water | 1.00 (Reference) | A kH/kD value greater than 1 suggests a secondary kinetic isotope effect, consistent with an Sₙ1 mechanism where the C-D bonds are weaker than C-H bonds in the transition state leading to the carbocation. |
| (CD₃)₃C-OTs | Ethanol/Water | 1.34 |
The ¹³C label at the 2-position of a rearranged product derived from a substrate synthesized using Acetone-2-¹³C,d₆ would allow for the precise tracking of the carbon skeleton during the rearrangement. This is particularly useful in complex rearrangements where multiple pathways may be possible.
Advanced Spectroscopic Characterization
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the energies of molecular vibrations, which are highly sensitive to the masses of the constituent atoms.
The infrared (IR) spectrum of deuterated acetone (B3395972) (Acetone-d6) shows significant shifts in vibrational frequencies compared to its standard isotopologue, particularly for modes involving hydrogen atom movement. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to calculate the harmonic and anharmonic vibrational frequencies for acetone isotopomers, including acetone-d6. researchgate.net
The analysis of the gas-phase IR spectrum of Acetone-d6 allows for the assignment of its fundamental vibrational modes. These assignments are crucial for understanding the molecule's force field and the dynamics of its functional groups. nist.gov Key vibrational frequencies for Acetone-d6 as observed in its infrared spectrum are detailed in the table below.
Table 1: Selected Infrared Vibrational Frequencies for Acetone-d6 (Gas Phase)
| Symmetry Species | Approximate Mode Description | Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| a1 | CD3 d-str | 2263.5 | S |
| a1 | CD3 s-str | 2123 | W |
| a1 | CO str | 1732 | VS |
| a1 | CD3 s-deform | 1080 | M |
| a1 | CD3 d-deform | 1035 | M |
| a1 | CD3 rock | 887 | W |
| a1 | CC str | 689 | W |
| a1 | CCC deform | 321 | W |
| b1 | CD3 d-str | 2263.5 | S |
| b1 | CC str | 1241.7 | VS |
Raman spectroscopy serves as a complementary technique to IR, providing information on different vibrational modes based on changes in polarizability. It is a particularly suitable method for distinguishing between different types of acetone. sacher-laser.com For the symmetric C2v isotopologues of acetone, certain vibrational modes that are inactive in the IR spectrum can be observed using Raman spectroscopy. acs.org
The Raman spectrum of liquid Acetone-d6 reveals several strong bands that are characteristic of its structure. For instance, the symmetric C-C stretching mode appears as a very strong, polarized band, while the C=O stretch is also prominent. nist.gov
Table 2: Selected Raman Vibrational Frequencies for Acetone-d6 (Liquid Phase)
| Symmetry Species | Approximate Mode Description | Frequency (cm⁻¹) | Intensity | Polarization |
|---|---|---|---|---|
| a1 | CD3 s-str | 2108.5 | VS | p |
| a1 | CO str | 1700.5 | S | p |
| a1 | CD3 s-deform | 1088 | M | p |
| a1 | CD3 d-deform | 1036 | M | |
| a1 | CD3 rock | 889 | M | p |
| a1 | CC str | 695.5 | VS | p |
| a1 | CCC deform | 330 | VW | dp |
| b1 | CD3 d-str | 2256.5 | S |
Microwave and Rotational Spectroscopy
Microwave spectroscopy provides highly precise measurements of a molecule's rotational constants, which are inversely related to its moments of inertia. This allows for the accurate determination of molecular geometries and the study of fine structural details.
The rotational spectrum of acetone is complex due to the internal rotation of its two methyl groups. researchgate.net For isotopologues like Acetone-2-13C,d6, the rotational constants are slightly altered compared to the primary species. While hydrogen-to-deuterium substitution causes a significant change in mass, the ¹²C to ¹³C substitution at the carbonyl carbon results in a smaller shift in the rotational constants. acs.org If the molecular symmetry remains the same, as it does for this compound, the isotopic shifts in rotational parameters are generally small. acs.org
Experimental rotational constants for the ¹³C isotopologues have been determined by fitting the observed microwave transitions to an effective rotational Hamiltonian designed for molecules with two large-amplitude internal motions. acs.org Theoretical calculations at high levels of theory, such as CCSD(T)-F12, have been used to compute the equilibrium rotational constants for various acetone isotopologues, providing valuable data for their potential detection in gas-phase environments like the interstellar medium. acs.orgacs.org
Table 3: Calculated Equilibrium Rotational Constants for Acetone and Its ¹³C Isotopologues (MHz)
| Isotopologue | Aₑ | Bₑ | Cₑ |
|---|---|---|---|
| (CH₃)₂CO (main) | 10183.17 | 8515.68 | 4918.57 |
| CH₃-¹³CO-CH₃ | 10183.13 | 8390.49 | 4863.66 |
| ¹³CH₃-CO-CH₃ | 9908.73 | 8514.88 | 4853.75 |
Acetone exhibits two coupled internal rotation modes corresponding to the torsion of the two methyl groups (ν₁₂ and ν₁₇). acs.org These rotations are hindered by a potential energy barrier that is relatively low, leading to complex tunneling effects in the microwave spectrum. acs.orgresearchgate.net Each rotational transition is often split into multiple components due to these internal motions. researchgate.net
The methyl torsional barrier for the main acetone isotopologue has been computationally determined to be 245.7 cm⁻¹. acs.orgacs.orgresearchgate.net This barrier height varies slightly upon isotopic substitution. acs.orgacs.org For isotopologues containing ¹³C, the splitting between the torsional subcomponents is very small, typically less than 0.2 cm⁻¹. acs.orgacs.orgresearchgate.net This subtle influence of the central carbon isotope contrasts with the more significant changes seen in monodeuterated species, where subcomponents can be separated by approximately 15 cm⁻¹. acs.org The determination of these hindering barriers is critical for a complete understanding of the molecule's internal dynamics and for assigning its complex rotational-torsional spectra. acs.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule. Acetone exhibits two primary UV absorption bands: a strong π → π* transition at lower wavelengths (around 195 nm) and a much weaker, symmetry-forbidden n → π* transition at higher wavelengths (around 274 nm). uobabylon.edu.iq While the direct spectroscopic analysis of this compound is not the primary focus in this context, the use of isotopic labeling, particularly deuteration, has been instrumental in mechanistic studies involving the photolysis of acetone.
In studies of the far-ultraviolet photolysis of acetone, mixtures of normal acetone (CH₃COCH₃) and fully deuterated acetone (CD₃COCD₃) were used to unravel the reaction pathways. capes.gov.br By analyzing the isotopic composition of the products (such as ethane (B1197151), methane, and hydrogen) using mass spectrometry, researchers could deduce their formation mechanisms. For instance, the analysis of mixed ethanes (C₂H₆, CH₃CD₃, and C₂D₆) from the photolysis of an acetone/acetone-d6 mixture provided clear evidence for the role of methyl radicals in ethane production. capes.gov.br Similarly, deviations from the expected H₂-D₂ equilibrium in the hydrogen produced pointed to a molecular elimination pathway. capes.gov.br These experiments demonstrate how isotopic labeling, in conjunction with UV-induced photochemistry, serves as a powerful method for elucidating complex reaction mechanisms.
Sensitive Spectroscopic Detection Techniques
The detection of trace amounts of volatile organic compounds (VOCs) is critical in various fields. For isotopically labeled compounds, the ability to distinguish the labeled species from its naturally abundant counterpart is paramount.
Quantum Cascade Lasers (QCLs) are powerful light sources that operate in the mid-infrared (mid-IR) region of the electromagnetic spectrum. rsc.org This region is often called the "molecular fingerprint" region because fundamental molecular vibrational transitions occur here, resulting in strong and unique absorption features for many chemicals, including acetone. rsc.orgdtu.dk
QCL-based absorption spectroscopy offers exceptional sensitivity and selectivity, making it ideal for trace gas detection. rsc.orgmdpi.com The technique can achieve detection limits in the parts-per-billion (ppb) and even parts-per-trillion (ppt) range. rsc.org For a molecule like acetone, which has a broad absorption band, a widely tunable EC-QCL (External Cavity Quantum Cascade Laser) can be scanned across the entire feature to ensure accurate quantification. rsc.org
The key advantage of using QCL spectroscopy for detecting this compound lies in its high spectral resolution. The substitution of ¹²C with ¹³C and ¹H with ²H (deuterium) causes a noticeable shift in the vibrational frequencies of the molecule. This "isotopic shift" results in the absorption spectrum of this compound being distinct from that of standard acetone. A high-resolution QCL can be tuned to a specific wavelength where the labeled acetone absorbs strongly, but the unlabeled version does not, or vice-versa. This allows for the selective detection and quantification of the isotopologue even in the presence of a large background of the unlabeled species.
This capability is analogous to how QCL systems are used to measure isotope ratios in other molecules, such as ¹³CO₂/¹²CO₂. Research has demonstrated that QCL-based sensors can be developed to precisely measure isotopic ratios in various gas-phase chemical mixtures. mdpi.com
Table 2: Performance Characteristics of QCL-based Acetone Detection
| Parameter | Typical Value/Capability | Significance |
| Wavelength Range | Mid-Infrared (e.g., ~7.4 µm for acetone) | Targets strong, fundamental molecular absorption bands for high sensitivity. rsc.org |
| Detection Limit | As low as 15 ppbv in <10 seconds | Enables trace-level detection required for monitoring applications. rsc.org |
| Spectral Resolution | High (~1 cm⁻¹) | Allows for the resolution of the isotopic shift between this compound and unlabeled acetone. rsc.org |
| Selectivity | High | Can distinguish between different isotopologues and minimize interference from other atmospheric gases like water and CO₂. |
| Measurement Speed | Sub-second to seconds | Facilitates real-time monitoring of dynamic processes. rsc.org |
Therefore, a QCL-based spectroscopic system provides a robust and highly sensitive method for the real-time, non-invasive detection of this compound, making it an indispensable tool for advanced tracer studies.
Future Directions and Emerging Research Avenues
Development of Novel Isotopic Labeling Strategies for Complex Molecules
The synthesis of isotopically labeled molecules is a cornerstone of metabolic research. wikipedia.org Future research is focused on moving beyond simple precursor labeling to develop sophisticated strategies for introducing isotopes into complex biomolecules with high precision.
One major area of development is late-stage functionalization , which involves introducing isotopic labels at the final stages of a complex molecule's synthesis. musechem.com This approach is highly efficient, minimizing the number of synthetic steps involving expensive isotopic materials and reducing waste. musechem.com For instance, methods are being developed for the selective incorporation of isotopes into specific positions within a drug molecule or metabolite, which is crucial for studying its biological interactions and mechanisms. musechem.com
Another emerging strategy is segmental isotope labeling , particularly relevant for large biomolecules like proteins and nucleic acids. This technique allows researchers to label only specific domains or segments of a molecule, which can simplify complex NMR spectra and focus analysis on a particular region of interest, such as an active site or protein-protein interaction domain. utoronto.ca Researchers have also developed methods for labeling complex molecules containing specific atoms like sulfur, expanding the toolkit for isotopic studies. cea.fr These advanced strategies enable the creation of a wider array of labeled compounds for diverse research applications. musechem.com
| Labeling Strategy | Description | Key Advantage | Reference |
|---|---|---|---|
| Traditional Metabolic Labeling | Cells or organisms are grown on media containing a uniformly labeled nutrient (e.g., 13C-glucose). | Provides a global view of metabolic pathways. | nih.gov |
| Late-Stage Functionalization | Isotopes are incorporated into a complex molecule in the final steps of its chemical synthesis. | High efficiency, cost-effective, and allows for highly selective labeling. | musechem.com |
| Segmental Labeling | Specific domains or segments of large biomolecules (e.g., proteins) are isotopically labeled. | Reduces spectral complexity in NMR and focuses analysis on specific regions. | utoronto.ca |
| Stereo-array Isotope Labeling (SAIL) | Optimal stereospecific and regiospecific labeling of molecules to enhance NMR structural determination. | Improves the precision of 3D structure determination in solution. | science.gov |
Integration of Acetone-2-13C,d6 in Multi-Omics Approaches for Comprehensive Metabolic Profiling
Modern systems biology aims to integrate data from various "omics" fields—genomics, proteomics, and metabolomics—to build a comprehensive picture of cellular function. dtu.dk Isotope-labeled compounds like this compound are critical for the metabolomics component of these integrative studies. nih.govnih.gov
Multi-omics workflows are being developed that allow for the sequential or simultaneous extraction of metabolites, proteins, and lipids from a single biological sample. nih.govmdpi.com In such a workflow, a tracer like this compound can be introduced to a biological system (e.g., cell culture). After a period of metabolic activity, the cells are harvested. The labeled metabolites, including downstream products derived from the acetone (B3395972) tracer, are analyzed using mass spectrometry or NMR. nih.gov The same sample can then be processed for proteomic analysis to quantify changes in enzyme levels that correspond to the observed metabolic fluxes.
By correlating the metabolomic data (showing what pathways are active) with proteomic data (showing which enzymes are present), researchers can gain a more mechanistic understanding of cellular responses to stimuli or disease states. nih.govmdpi.com For example, observing an increased flux through a particular pathway traced by this compound, combined with the upregulation of enzymes in that same pathway, provides strong evidence for the pathway's activation. This integrated approach offers a more robust and systems-level understanding than any single omics technology could provide alone. dtu.dk
| Omics Field | Object of Study | Role of Isotopic Labeling | Reference |
|---|---|---|---|
| Genomics | DNA; genetic makeup and mutations. | Provides the genetic blueprint for metabolic enzymes. | dtu.dk |
| Transcriptomics | RNA; gene expression levels. | Indicates which metabolic enzyme genes are being transcribed. | dtu.dk |
| Proteomics | Proteins; enzyme abundance and modifications. | Quantifies the levels of metabolic enzymes that catalyze reactions. | nih.gov |
| Metabolomics | Metabolites; small molecule concentrations and fluxes. | Directly traces the flow of atoms (e.g., from this compound) through metabolic pathways. | nih.gov |
Advanced Computational Modeling of this compound Interactions and Reactivity
Computational chemistry and modeling are becoming indispensable tools for interpreting the results of isotope tracing experiments. Future research will increasingly rely on advanced computational models to simulate the behavior of labeled compounds like this compound within complex biological systems.
These models can predict the kinetic isotope effects (KIEs) that arise from replacing hydrogen with deuterium (B1214612) and 12C with 13C. numberanalytics.com The heavier isotopes generally lead to slower reaction rates, and the magnitude of this slowing can provide detailed information about the reaction mechanism. numberanalytics.com Computational models can simulate the enolization of ketones, a key step in many of their reactions, and predict how isotopic substitution at the alpha-carbons (as in this compound) will affect reaction barriers and transition states. acs.orglibretexts.org
Furthermore, researchers are developing Movable Finite Automata (MFA) models, a class of computational tools that can simulate the self-organization and interaction of molecules in biological systems. nih.govnih.gov Such models could be used to simulate the journey of an this compound molecule within a cell, predicting its interactions with enzymes and its conversion into various downstream metabolites. By comparing these simulations with experimental data from tracing studies, researchers can refine their models of metabolic networks and gain deeper insights into the principles governing molecular interactions and reactivity in a cellular environment. researchgate.net
Expansion of Metabolic Flux Analysis to Diverse and Physiologically Relevant Biological Systems
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. wikipedia.org The use of 13C-labeled tracers is central to MFA, and compounds like this compound, which provide multiple isotopic labels, are particularly valuable for resolving complex network structures. frontiersin.orgnih.gov
While initially applied to microorganisms, 13C-MFA is now being expanded to a wide range of more complex and physiologically relevant systems, including mammalian cells, tissues, and even whole organisms. nih.gov Significant research is focused on applying 13C-MFA to understand the metabolic reprogramming that occurs in cancer cells, which often exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect). nih.gov Tracers can reveal how cancer cells reroute nutrients to support rapid proliferation. nih.gov
Similarly, 13C-MFA is being used to study the unique metabolism of neural cells, such as the interplay between neurons and astrocytes in the brain. frontiersin.orgnih.gov These studies are critical for understanding neurodegenerative diseases. The development of more sophisticated mathematical models and user-friendly software is making 13C-MFA more accessible to researchers without extensive training in computation, further broadening its application to diverse biological questions. nih.gov The use of multiple-labeled tracers in these advanced systems can help to constrain flux models more tightly, leading to more accurate and reliable results. frontiersin.org
| Biological System | Research Focus | Example Tracer(s) | Reference |
|---|---|---|---|
| Cancer Cells | Investigating metabolic reprogramming, such as altered glycolysis and pentose (B10789219) phosphate (B84403) pathway fluxes. | [1,2-13C]glucose | nih.gov |
| Neural Cells (Neurons/Astrocytes) | Quantifying energy metabolism, neurotransmitter cycling, and responses to neurodegenerative conditions. | [1,2-13C2]glucose, [2-13C]acetate | frontiersin.orgnih.gov |
| Microorganisms (e.g., Pichia pastoris) | Optimizing the production of proteins and chemicals by understanding co-utilization of carbon sources. | 13C-glucose, 13C-methanol | researchgate.net |
| Human Subjects | Studying whole-body metabolism, such as acetone production in different physiological states (e.g., diabetes). | Analysis of natural isotope abundance | scribd.com |
Innovations in Spectroscopic Techniques for Characterization of Isotope-Labeled Compounds
The ability to detect and quantify isotopically labeled compounds is fundamental to their use. Continuous innovation in spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is enhancing the sensitivity and resolution with which molecules like this compound can be analyzed. nih.govchromatographyonline.com
In NMR, the dual labeling of this compound is particularly advantageous. Deuteration (labeling with 2H) dramatically simplifies 1H NMR spectra by removing proton signals and their associated couplings. cdnsciencepub.com At the same time, the 13C label provides a distinct signal that can be observed directly. researchgate.net Techniques like two-dimensional 1H-13C correlation spectroscopy (HSQC) benefit significantly from isotopic labeling, which can increase spectral resolution and sensitivity. nih.gov For larger molecules, deuteration is a common strategy to improve spectral quality by increasing relaxation times. nih.gov The presence of both deuterium and 13C allows for unique experimental setups that can probe molecular structure and dynamics with greater precision. cdnsciencepub.comnih.gov
In mass spectrometry, high-resolution instruments can easily distinguish between unlabeled molecules and their isotopically labeled counterparts based on the mass difference. nih.govmasonaco.org The +7 mass shift of this compound (one 13C and six 2H atoms) makes its signal clearly distinct from the unlabeled molecule. sigmaaldrich.com This allows for accurate quantification of labeled metabolites in complex biological mixtures, even at low concentrations. thermofisher.com The development of chemical isotope labeling (CIL) techniques, where a sample is derivatized with an isotope-containing reagent, further improves the sensitivity and accuracy of MS analysis for certain classes of molecules. chromatographyonline.com
| Technique | Benefit of 13C Labeling | Benefit of Deuterium (2H) Labeling | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Creates a distinct mass shift for easy detection and quantification of the labeled molecule and its downstream products. | Contributes to a larger mass shift, further separating the signal from the unlabeled species. | nih.govthermofisher.com |
| Nuclear Magnetic Resonance (NMR) | Provides a unique, directly observable signal; enables 13C-13C and 1H-13C correlation experiments. | Simplifies 1H spectra, reduces signal overlap, and increases T2 relaxation times, leading to sharper signals. | nih.govnih.gov |
| 2D NMR (e.g., HSQC, COSY) | Allows for tracing correlations between specific carbon and proton nuclei to determine molecular structure. | Improves resolution by removing proton-proton couplings and allows for deuterium-decoupled experiments. | cdnsciencepub.com |
| Infrared (IR) Spectroscopy | Shifts the vibrational frequency of the C=O bond. | Shifts the vibrational frequencies of C-H bonds. | wikipedia.org |
Q & A
Q. How does the isotopic labeling of Acetone-2-<sup>13</sup>C,d6 influence its detection in tracer studies?
Methodological Answer: The <sup>13</sup>C label at the carbonyl carbon enhances detection sensitivity in nuclear magnetic resonance (NMR) and mass spectrometry (MS) by providing a distinct isotopic signature. For NMR, the <sup>13</sup>C chemical shift (~210 ppm for the carbonyl group) allows precise tracking in metabolic pathways . Deuterium (d6) labeling reduces proton background noise in <sup>1</sup>H NMR, improving signal resolution. When designing experiments, use high-resolution NMR (≥500 MHz) and MS with isotope-specific fragmentation protocols to differentiate labeled acetone from natural abundance analogs .
Q. What are the critical storage conditions for Acetone-2-<sup>13</sup>C,d6 to prevent degradation?
Methodological Answer: Store in tightly sealed, chemically inert containers (e.g., amber glass vials with PTFE-lined caps) under inert gas (argon/nitrogen) to minimize oxidation. Maintain temperatures below 4°C in a dry, ventilated environment to avoid humidity-induced hydrolysis. For long-term stability (>6 months), aliquot the compound to reduce repeated exposure to air .
Q. Which analytical techniques are most effective for quantifying isotopic purity in Acetone-2-<sup>13</sup>C,d6?
Methodological Answer: Isotopic purity can be validated using:
- GC-MS : Quantify <sup>13</sup>C and d6 enrichment via selected ion monitoring (SIM) for m/z 64 (d6 fragment) and m/z 58 (natural acetone).
- NMR : Integrate <sup>13</sup>C satellite peaks relative to the central <sup>12</sup>C signal.
- Isotope Ratio Mass Spectrometry (IRMS) : Provides precision to ±0.1‰ for <sup>13</sup>C abundance. Calibrate against certified reference materials (e.g., NIST SRM 41d) .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of Acetone-2-<sup>13</sup>C,d6 impact its reactivity in nucleophilic addition reactions?
Methodological Answer: The <sup>13</sup>C label alters transition-state vibrational frequencies, leading to measurable KIE (k<sup>12</sup>C/k<sup>13</sup>C ≈ 1.02–1.04) in reactions like aldol condensation. Deuterium labeling introduces secondary KIEs (kH/kD ≈ 1.5–2.0) due to hyperconjugative stabilization. To isolate these effects:
Q. What experimental strategies resolve contradictions in reported <sup>13</sup>C NMR chemical shifts for Acetone-2-<sup>13</sup>C,d6 across studies?
Methodological Answer: Discrepancies often arise from solvent effects, temperature, or referencing errors. To standardize
Q. How can researchers design controlled experiments to distinguish between isotopic scrambling and genuine metabolic incorporation of Acetone-2-<sup>13</sup>C,d6 in biological systems?
Methodological Answer: To rule out scrambling artifacts:
- Use isotopomer-specific tracers (e.g., <sup>13</sup>C1-glucose) as negative controls.
- Perform time-resolved metabolic flux analysis (MFA) with LC-MS/MS to track <sup>13</sup>C distribution in downstream metabolites.
- Apply Bayesian statistical models to distinguish random scrambling from enzyme-mediated incorporation .
Data Analysis & Validation
Q. What statistical methods are recommended for reconciling conflicting isotopic enrichment data in multi-laboratory studies?
Methodological Answer:
- Apply Grubbs’ test to identify outliers in inter-laboratory datasets.
- Normalize data using z-scores to account for instrument variability.
- Use meta-analysis tools (e.g., RevMan) to calculate weighted means and confidence intervals. Cross-reference with primary literature to identify methodological divergences (e.g., extraction protocols, calibration standards) .
Q. How should researchers address discrepancies between computational predictions and experimental observations of Acetone-2-<sup>13</sup>C,d6’s vibrational spectra?
Methodological Answer:
- Compare experimental IR/Raman spectra with density functional theory (DFT) simulations (e.g., B3LYP/cc-pVTZ).
- Adjust for anharmonicity and solvent effects in computational models.
- Validate using isotopic perturbation (e.g., deuterium substitution) to isolate vibrational modes. Publish raw spectra and computational input files for reproducibility .
Experimental Design & Reporting
Q. What protocols ensure reproducibility in synthesizing Acetone-2-<sup>13</sup>C,d6 for multi-institutional studies?
Methodological Answer:
- Document synthesis steps with exact stoichiometry (e.g., <sup>13</sup>C-labeled acetic anhydride:acetone-d6 molar ratio of 1:1.2).
- Share detailed characterization data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials.
- Use platforms like Zenodo to archive raw datasets and synthetic protocols .
Q. How can researchers optimize solvent selection for Acetone-2-<sup>13</sup>C,d6 in reaction systems requiring isotopic inertness?
Methodological Answer: Prioritize deuterated solvents (e.g., D2O, CD3OD) to avoid proton exchange. For non-deuterated systems, use aprotic solvents (e.g., THF, DMF) with low water content (<50 ppm). Validate solvent compatibility via control experiments monitoring <sup>13</sup>C signal stability over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
